Tert-butyl 2-azido-2-methylpropanoate
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Overview
Description
Tert-butyl 2-azido-2-methylpropanoate: is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.227 g/mol . It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is characterized by the presence of an azido group (-N3) and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azido-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azido compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-azido-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN3), amines, DMF or DMSO as solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Cycloaddition Reactions: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution Reactions: Amine derivatives.
Reduction Reactions: Amine group-containing compounds.
Cycloaddition Reactions: Triazoles.
Scientific Research Applications
Chemistry: Tert-butyl 2-azido-2-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, the compound can be used to introduce azido groups into biomolecules, which can then be further modified using click chemistry techniques.
Medicine: While not used directly in therapeutic applications, this compound can be used in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is valuable in the development of new materials, such as polymers and coatings, due to its reactivity and ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of tert-butyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing them to form a stable triazole ring.
Comparison with Similar Compounds
Tert-butyl 2-bromo-2-methylpropanoate: A precursor in the synthesis of tert-butyl 2-azido-2-methylpropanoate.
Tert-butyl 2-chloro-2-methylpropanoate: Another halogenated derivative used in similar synthetic applications.
2-Azido-2-methylpropanoic acid: A related compound with similar reactivity but lacking the tert-butyl ester group.
Uniqueness: this compound is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-azido-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOQLBEGVHYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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